Ritipenem sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

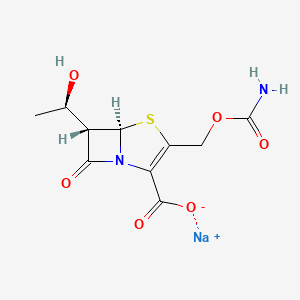

Structure

3D Structure of Parent

Properties

CAS No. |

84845-58-9 |

|---|---|

Molecular Formula |

C10H11N2NaO6S |

Molecular Weight |

310.26 g/mol |

IUPAC Name |

sodium;(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C10H12N2O6S.Na/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17;/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16);/q;+1/p-1/t3-,5+,8-;/m1./s1 |

InChI Key |

FPLQVCOCYJJHBC-HIQLJADVSA-M |

SMILES |

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)[O-])O.[Na+] |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)[O-])O.[Na+] |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)[O-])O.[Na+] |

Related CAS |

84845-57-8 (parent) |

Synonyms |

FCE 22101 FCE-22101 ritipenem ritipenem sodium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Ritipenem Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Ritipenem sodium, a potent penem antibiotic. The information is compiled from available scientific literature and chemical databases to serve as a valuable resource for researchers and professionals in the field of drug development and antibiotic research.

Introduction to this compound

Ritipenem (also known as FCE 22101) is a synthetic, broad-spectrum antibiotic belonging to the penem class of β-lactam antibiotics.[1] Penems are structurally similar to carbapenems and are characterized by a fused β-lactam and thiazoline ring system. Ritipenem exhibits significant activity against a wide range of Gram-positive and Gram-negative bacteria. It is often administered as its orally available prodrug, Ritipenem acoxil (FCE 22891), which is the acetoxymethyl ester of the parent compound.[1][2] Following oral administration, Ritipenem acoxil is rapidly hydrolyzed to the active form, Ritipenem.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described to originate from 6-aminopenicillanic acid (6-APA), a readily available starting material derived from penicillin fermentation. The overall synthetic strategy involves the construction of the penem bicyclic system with the desired stereochemistry and functional groups.

Experimental Protocols for this compound Synthesis

While detailed, step-by-step protocols with specific reagent quantities and reaction conditions are not extensively available in the public domain, the following outlines the key transformations based on published synthetic routes for penem antibiotics.

Step 1: Formation of the Key Azetidinone Intermediate from 6-APA

This initial phase of the synthesis involves the transformation of 6-aminopenicillanic acid into a crucial azetidinone intermediate. This is a multi-step process that includes:

-

Diazotization and Bromination: The 6-amino group of 6-APA is converted to a bromo group with retention of stereochemistry.

-

Esterification: The carboxylic acid is protected, typically as a methyl ester.

-

Aldol Condensation: An aldol reaction with acetaldehyde introduces the hydroxyethyl side chain at the C6 position.

-

Debromination: The bromo group is removed.

-

Thiazolidine Ring Opening: The thiazolidine ring of the penam nucleus is oxidatively cleaved to afford the 4-acetoxyazetidin-2-one intermediate.

Step 2: Penem Ring Formation

The key azetidinone intermediate undergoes a series of reactions to construct the fused thiazoline ring of the penem core:

-

Acetate Displacement: The acetate group at the C4 position is displaced with a sulfur-containing nucleophile.

-

N-Oxalylation: The nitrogen of the azetidinone is acylated with an oxalyl chloride derivative.

-

Intramolecular Wittig-type Cyclization: A phosphite-mediated dicarbonyl coupling reaction closes the five-membered thiazoline ring, forming the penem nucleus.

Step 3: Side Chain Functionalization and Deprotection

-

Side Chain Introduction: The carbamoyloxymethyl side chain is introduced at the C2 position of the penem ring.

-

Deprotection: The protecting groups on the carboxylic acid and the hydroxyethyl side chain are removed to yield the final this compound salt.

Synthesis of Ritipenem Acoxil (Prodrug)

The prodrug, Ritipenem acoxil, is typically synthesized from the final this compound salt.

Experimental Protocol for Ritipenem Acoxil Synthesis:

The synthesis of Ritipenem acoxil is achieved through the esterification of the carboxylic acid group of this compound. A common method involves the reaction of this compound with acetoxymethyl bromide in a suitable polar aprotic solvent, such as dimethylformamide (DMF). The reaction is typically carried out at room temperature until completion, followed by standard workup and purification procedures to isolate the Ritipenem acoxil prodrug.

Chemical Characterization of this compound

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₂NaO₆S |

| Molecular Weight | 310.26 g/mol |

| CAS Number | 84845-58-9 |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in water |

Spectroscopic Analysis

A general workflow for the chemical characterization of a synthesized antibiotic like this compound is depicted below.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ~1.2-1.4 | Doublet | -CH₃ of the hydroxyethyl group |

| ~3.5-4.5 | Multiplets | Protons of the β-lactam and thiazoline rings, and the hydroxyethyl side chain |

| ~4.8-5.2 | Singlet (broad) | -NH₂ of the carbamoyl group |

| ~5.0-5.5 | Doublets of Doublets | Protons of the -CH₂-O-carbamoyl group |

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) Range (ppm) | Assignment |

| ~20-25 | -CH₃ of the hydroxyethyl group |

| ~50-70 | Carbons of the β-lactam and thiazoline rings, and the hydroxyethyl side chain |

| ~120-140 | C=C bond in the thiazoline ring |

| ~160-180 | Carbonyl carbons (β-lactam, carboxylate, and carbamoyl) |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydroxyethyl), N-H stretch (carbamoyl) |

| ~1760 | Strong | C=O stretch of the β-lactam ring |

| ~1700 | Strong | C=O stretch of the carbamoyl group |

| ~1600 | Strong | C=O stretch of the carboxylate group |

| ~1650 | Medium | C=C stretch of the thiazoline ring |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Expected Mass Spectrometry Data:

| m/z Value | Interpretation |

| [M+H]⁺ or [M-Na+2H]⁺ | Molecular ion peak, confirming the molecular weight |

| Fragments | Peaks corresponding to the loss of side chains (e.g., carbamoyloxymethyl, hydroxyethyl) and cleavage of the β-lactam ring |

Conclusion

The synthesis of this compound is a complex process that relies on established principles of β-lactam chemistry, starting from readily available precursors like 6-aminopenicillanic acid. The chemical characterization of the final compound requires a suite of analytical techniques to confirm its structure and purity. While the general synthetic pathways are understood, detailed experimental protocols and comprehensive characterization data are not widely disseminated in publicly accessible scientific literature. This guide provides a foundational understanding for researchers and professionals working with this important class of antibiotics. Further investigation into specialized chemical and pharmaceutical patents may yield more granular experimental details.

References

Ritipenem's In-Vitro Activity Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of Ritipenem, a novel oral penem antibiotic, against a range of clinically relevant gram-positive bacteria. The data presented is compiled from published in-vitro studies to offer a comprehensive resource for research and development purposes.

Quantitative Susceptibility Data

The in-vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90 value, representing the MIC required to inhibit 90% of the tested isolates, is a key metric for evaluating the potency of an antimicrobial agent against a specific bacterial population.

The following tables summarize the MIC90 data for Ritipenem against various gram-positive species.

Table 1: Ritipenem Activity against Staphylococcus Species

| Bacterial Species | No. of Strains | MIC90 (μg/mL) |

| Staphylococcus aureus | 50 | 0.39[1] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 48 | >100[1] |

| Coagulase-Negative Staphylococci | 41 | 50[1] |

Table 2: Ritipenem Activity against Streptococcus Species

| Bacterial Species | No. of Strains | MIC90 (μg/mL) |

| Streptococcus pneumoniae | 24 | 0.39[1] |

| Streptococcus pyogenes | 50 | 0.05[1] |

Table 3: Ritipenem Activity against Enterococcus Species

| Bacterial Species | No. of Strains | MIC90 (μg/mL) |

| Enterococcus faecalis | 39 | 6.25[1] |

| Enterococcus faecium | 40 | >100[1] |

Summary of In-Vitro Activity: Ritipenem demonstrates potent activity against methicillin-susceptible Staphylococcus aureus (MSSA), Streptococcus pneumoniae, and Streptococcus pyogenes.[1] Notably, its activity against Enterococcus faecalis is reported to be the most potent among the β-lactams tested in one study.[1] However, Ritipenem shows limited activity against MRSA, coagulase-negative staphylococci, and Enterococcus faecium, with high MIC90 values indicating resistance.[1]

Mechanism of Action: Targeting the Bacterial Cell Wall

Like other β-lactam antibiotics, Ritipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] This is achieved through the covalent binding to and inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs).[2][3][5] These enzymes are responsible for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[2] The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.

Ritipenem has demonstrated a strong binding affinity for PBP2 and PBP3 in S. aureus.[1] The resistance observed in MRSA is primarily due to the expression of PBP2a (also known as PBP2'), which has a low affinity for most β-lactam antibiotics.[5] Ritipenem exhibits a lower affinity for the PBP2' of MRSA, which correlates with its high MIC value against these strains.[1]

Experimental Protocols: MIC Determination

The quantitative data presented in this guide are primarily derived from antimicrobial susceptibility testing performed via the broth microdilution method. This is a standardized procedure outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[6]

Generalized Broth Microdilution Protocol:

-

Preparation of Antimicrobial Solutions: A stock solution of Ritipenem is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate to achieve a range of concentrations.[7][8]

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. Several colonies are then used to create a suspension in a sterile saline or broth, which is adjusted to match the turbidity of a 0.5 McFarland standard. This standardized suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension. The plates are then incubated under specific conditions, typically at 35-37°C for 16-20 hours for most aerobic gram-positive bacteria.[8]

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[9]

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. microbenotes.com [microbenotes.com]

- 3. thesciencenotes.com [thesciencenotes.com]

- 4. Carbapenem - Wikipedia [en.wikipedia.org]

- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Activity of Ritipenem Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem (formerly known as FCE 22101) is a parenteral penem antibiotic with a broad spectrum of antimicrobial activity, which includes both aerobic and anaerobic bacteria. Its stability against many β-lactamases makes it a subject of interest for treating infections caused by resistant organisms. This technical guide provides an in-depth overview of the in vitro activity of ritipenem against a wide range of clinically relevant anaerobic bacteria. The data and methodologies presented are compiled from published research to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Quantitative Antimicrobial Activity

The in vitro efficacy of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of the tested isolates, respectively, are crucial metrics for evaluating the overall activity of an antibiotic against a population of bacteria.

The following tables summarize the MIC ranges, MIC50, and MIC90 values of ritipenem against a comprehensive panel of anaerobic bacterial isolates as determined by the agar dilution method.[1]

Gram-Positive Anaerobic Cocci

| Bacterial Species (No. of Strains) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Peptococcus asaccharolyticus (15) | 0.016 - 0.25 | 0.06 | 0.12 |

| Peptococcus variabilis (6) | 0.03 - 0.12 | 0.06 | 0.06 |

| Peptococcus magnus (16) | 0.03 - 0.25 | 0.06 | 0.12 |

| Peptococcus prevotii (8) | 0.03 - 0.12 | 0.06 | 0.06 |

| Peptostreptococcus anaerobius (12) | 0.016 - 0.25 | 0.06 | 0.12 |

| Peptostreptococcus micros (34) | 0.016 - 0.5 | 0.06 | 0.25 |

| Peptostreptococcus parvulus (4) | 0.016 - 0.03 | 0.03 | 0.03 |

Gram-Negative Anaerobic Bacilli

| Bacterial Species (No. of Strains) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Bacteroides fragilis (126) | 0.03 - 0.5 | 0.12 | 0.25 |

| Bacteroides distasonis (26) | 0.06 - 0.5 | 0.25 | 0.5 |

| Bacteroides ovatus (34) | 0.06 - 0.5 | 0.25 | 0.5 |

| Bacteroides thetaiotaomicron (48) | 0.06 - 0.5 | 0.25 | 0.5 |

| Bacteroides uniformis (18) | 0.06 - 0.5 | 0.25 | 0.5 |

| Bacteroides vulgatus (24) | 0.06 - 0.5 | 0.25 | 0.5 |

| Bacteroides splanchnicus (8) | 0.03 - 0.12 | 0.06 | 0.06 |

| Bacteroides oralis (22) | ≤0.016 - 0.06 | 0.03 | 0.03 |

| Bacteroides ruminicola (14) | ≤0.016 - 0.03 | 0.016 | 0.03 |

| Bacteroides bivius (16) | ≤0.016 - 0.03 | 0.016 | 0.03 |

| Bacteroides disiens (12) | ≤0.016 - 0.03 | 0.016 | 0.03 |

| Bacteroides melaninogenicus (38) | ≤0.016 - 0.06 | 0.016 | 0.03 |

| Bacteroides asaccharolyticus (14) | ≤0.016 - 0.03 | 0.016 | 0.03 |

| Fusobacterium nucleatum (32) | ≤0.016 - 0.06 | 0.016 | 0.03 |

| Fusobacterium necrophorum (10) | ≤0.016 - 0.03 | 0.016 | 0.03 |

| Fusobacterium mortiferum (12) | 0.03 - 0.12 | 0.06 | 0.06 |

| Fusobacterium varium (14) | 0.06 - 0.25 | 0.12 | 0.12 |

Gram-Positive Anaerobic Bacilli

| Bacterial Species (No. of Strains) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Clostridium perfringens (34) | 0.03 - 0.25 | 0.12 | 0.12 |

| Clostridium ramosum (16) | 0.06 - 0.25 | 0.12 | 0.12 |

| Clostridium septicum (8) | 0.06 - 0.12 | 0.06 | 0.12 |

| Clostridium difficile (36) | 2 - 16 | 4 | 8 |

| Eubacterium lentum (16) | 0.03 - 0.25 | 0.06 | 0.12 |

| Propionibacterium acnes (18) | 0.016 - 0.12 | 0.03 | 0.06 |

Experimental Protocols

The determination of the in vitro activity of ritipenem against anaerobic bacteria requires meticulous and standardized procedures to ensure the accuracy and reproducibility of the results. The most widely accepted methods are agar dilution and broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Reference Agar Dilution Method

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[2][3] The data presented in the tables above were generated using this methodology.[1]

1. Preparation of Media:

-

Growth Medium: Wilkins-Chalgren agar is a commonly used basal medium.

-

Supplementation: The agar is supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked sheep blood to support the growth of fastidious anaerobes.

-

Antibiotic Plates: Serial twofold dilutions of ritipenem are prepared and added to the molten agar before pouring into petri dishes. A control plate containing no antibiotic is also prepared.

2. Inoculum Preparation:

-

Bacterial Strains: Clinical isolates of anaerobic bacteria are subcultured from frozen stocks onto supplemented blood agar plates.

-

Incubation: The plates are incubated in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 5% CO2, 10% H2, and 85% N2) at 37°C for 24-48 hours.

-

Suspension: A bacterial suspension is prepared by transferring colonies to a suitable broth medium (e.g., thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

3. Inoculation and Incubation:

-

Inoculation: The antibiotic-containing agar plates and the control plate are inoculated with the prepared bacterial suspensions using a multipoint inoculator.

-

Incubation: The inoculated plates are incubated in an anaerobic environment at 37°C for 48 hours.

4. Interpretation of Results:

-

MIC Determination: The MIC is recorded as the lowest concentration of ritipenem that completely inhibits the visible growth of the bacteria. A faint haze or a single colony is disregarded.

References

Ritipenem's Affinity for Penicillin-Binding Proteins (PBPs) in Escherichia coli: An In-Depth Technical Guide

Disclaimer: As of late 2025, publicly available research literature does not provide specific quantitative data on the binding affinity of Ritipenem for individual Penicillin-Binding Proteins (PBPs) in Escherichia coli. However, studies on Ritipenem's potent bacteriolytic activity against Haemophilus influenzae suggest a mechanism of action that is likely analogous to its effects in E. coli, where bacterial lysis is strongly associated with the binding affinities to specific PBPs[1]. This guide, therefore, provides a comprehensive overview of the subject by presenting comparative affinity data for other carbapenems against E. coli PBPs, detailing the established experimental protocols for affinity determination, and illustrating the underlying molecular mechanisms.

Introduction to Penicillin-Binding Proteins in E. coli

Penicillin-Binding Proteins (PBPs) are a group of bacterial enzymes located in the periplasmic space that are essential for the biosynthesis and remodeling of the peptidoglycan layer of the bacterial cell wall[2][3]. In Escherichia coli, there are multiple PBPs, which are broadly categorized into high-molecular-weight (HMW) and low-molecular-weight (LMW) classes[2].

-

High-Molecular-Weight (HMW) PBPs (PBP1a, 1b, 2, and 3): These are transpeptidases and/or transglycosylases that are crucial for cell elongation, shape maintenance, and septum formation during cell division. They are the primary lethal targets for β-lactam antibiotics, including penems and carbapenems[4].

-

Low-Molecular-Weight (LMW) PBPs (PBP4, 5, 6, and others): These are primarily carboxypeptidases and endopeptidases involved in peptidoglycan maturation and recycling. While not typically essential for survival, their inhibition can contribute to the overall antibacterial effect[5].

The bactericidal activity of β-lactam antibiotics stems from their ability to acylate a serine residue in the active site of PBPs, forming a stable, covalent adduct. This inactivation of PBPs disrupts cell wall synthesis, leading to cell lysis and death[6][7]. The specific PBP-binding profile of a given β-lactam determines its precise mechanism of action and the resulting morphological changes in the bacteria[4].

Comparative Affinity of Carbapenems for E. coli PBPs

While specific IC50 values for Ritipenem in E. coli are not available, data from related carbapenems such as Imipenem, Meropenem, and Doripenem provide valuable insights into the expected binding profile. Carbapenems generally exhibit a broad-spectrum activity due to their high affinity for multiple HMW PBPs[4].

| Carbapenem | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 | Reference Strain |

| Imipenem | High | High | Very High | Low | Very High | High | E. coli |

| Meropenem | High | High | Very High | High | High | Moderate | E. coli |

| Doripenem | Moderate | Moderate | Very High | Moderate | Very High | Low | E. coli MC4100 |

Note: This table represents a qualitative summary based on available literature. "Very High" affinity typically corresponds to IC50 values in the low µg/mL or ng/mL range, indicating potent inhibition.

Studies have shown that carbapenems, including imipenem and meropenem, demonstrate a very high affinity for PBP2 in E. coli, which is a primary lethal target. Inhibition of PBP2 leads to the formation of spherical cells[4]. Meropenem also shows a significant affinity for PBP3, an enzyme involved in cell division, the inhibition of which causes filamentation[4]. Imipenem, in contrast, has a lower affinity for PBP3[4]. Both imipenem and meropenem also bind effectively to PBP1a and PBP1b, which are involved in cell elongation[4]. Penems with a 6α-hydroxyethyl group, a structural feature of many carbapenems, have been shown to have a high affinity for PBP-1A, -1Bs, and -2, as well as for the LMW PBPs 4, 5, and 6 in E. coli[5].

Experimental Protocols for Determining PBP Affinity

The affinity of a β-lactam antibiotic for specific PBPs is typically determined using a competitive binding assay. The concentration of the antibiotic required to inhibit the binding of a labeled penicillin by 50% (IC50) is a measure of its affinity for that PBP.

-

E. coli Culture: Grow E. coli cells in a suitable broth medium to the mid-logarithmic phase.

-

Cell Harvesting: Harvest the cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a buffer and lyse the cells, typically by sonication or French press, to release the cellular contents.

-

Membrane Isolation: Separate the membrane fraction, which contains the PBPs, from the cytoplasm by ultracentrifugation.

-

Membrane Solubilization (Optional): The membrane pellet can be resuspended in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize the membrane proteins.

-

Incubation with Test Compound: Incubate the prepared E. coli membranes with varying concentrations of the test antibiotic (e.g., Ritipenem) for a defined period at a specific temperature (e.g., 30°C for 10 minutes).

-

Labeling with Reporter Penicillin: Add a labeled penicillin, either radiolabeled ([³H] or [¹⁴C]-benzylpenicillin) or fluorescently labeled (e.g., Bocillin-FL), to the mixture and incubate for another defined period. The labeled penicillin will bind to the PBPs that are not already occupied by the test antibiotic.

-

Termination of Reaction: Stop the labeling reaction, often by adding a surplus of unlabeled penicillin and a detergent like Sarkosyl.

-

SDS-PAGE Separation: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection and Quantification:

-

For Radiolabeled Penicillin: Use fluorography or a phosphorimaging system to detect the PBP bands that have bound the radiolabeled penicillin.

-

For Fluorescently Labeled Penicillin: Use a fluorescence scanner to visualize the PBP bands.

-

-

Data Analysis: Quantify the intensity of each PBP band using densitometry software. Plot the percentage of inhibition of labeled penicillin binding against the concentration of the test antibiotic. The IC50 value is then determined from this dose-response curve[2].

Visualizations

References

- 1. Potent Bacteriolytic Activity of Ritipenem Associated with a Characteristic Profile of Affinities for Penicillin-Binding Proteins of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penem derivatives: beta-lactamase stability and affinity for penicillin-binding proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ritipenem Acoxil as an Oral Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem acoxil is an orally available acetoxymethyl ester prodrug of the potent carbapenem antibiotic, ritipenem. This technical guide provides an in-depth overview of the core scientific and clinical data surrounding Ritipenem acoxil, with a focus on its role as a prodrug, its mechanism of action, pharmacokinetic profile, and clinical efficacy. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development. All quantitative data are summarized in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate critical pathways and workflows.

Introduction

Ritipenem is a synthetic β-lactam antibiotic belonging to the penem class, characterized by a broad antimicrobial spectrum and notable stability against β-lactamases.[1] A key advantage of ritipenem is its stability against renal dehydropeptidase-I, which obviates the need for co-administration with an enzyme inhibitor.[1] However, like many carbapenems, ritipenem itself has poor oral bioavailability. To overcome this limitation, Ritipenem acoxil (FCE 22891) was developed as an acetoxymethyl ester prodrug.[1] This prodrug is designed to be absorbed through the gastrointestinal tract and then rapidly hydrolyzed to release the active component, ritipenem (FCE 22101).[1]

The Prodrug Concept and Mechanism of Action

The fundamental principle behind Ritipenem acoxil is the prodrug approach, where an inactive or less active compound is metabolized in the body to the active drug. In this case, the acetoxymethyl ester group enhances the lipophilicity of the molecule, facilitating its absorption across the gastrointestinal mucosa.

Conversion of Ritipenem Acoxil to Ritipenem

Following oral administration, Ritipenem acoxil is absorbed in the intestinal tract. During its transport across the gastrointestinal mucosa, it undergoes rapid and complete hydrolysis by esterases to yield the active antibiotic, ritipenem, along with other metabolites.[1] It is important to note that Ritipenem acoxil itself does not possess antimicrobial activity.[1]

References

A Comprehensive Technical Guide to the Molecular Structure and Chemical Properties of Ritipenem

Ritipenem is a broad-spectrum antibiotic belonging to the penem class of β-lactam antibiotics. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. This guide provides an in-depth overview of its molecular structure, chemical properties, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Ritipenem, chemically known as (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, is a synthetic penem antibiotic.[1][2] Its core structure consists of a β-lactam ring fused to a thiazoline ring, which is characteristic of the penem class of antibiotics.[3][4] This structural arrangement confers a high degree of reactivity to the β-lactam ring, which is essential for its antibacterial activity.[2]

Ritipenem is often administered orally as its acetoxymethyl ester prodrug, Ritipenem acoxil (FCE 22891).[5][6] This prodrug is designed to increase oral bioavailability and is rapidly hydrolyzed in the gastrointestinal mucosa to the active form, Ritipenem (FCE 22101).[5]

Table 1: Physicochemical Properties of Ritipenem

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₆S | [1][2][7] |

| Molecular Weight | 288.28 g/mol | [1][2][7] |

| CAS Number | 84845-57-8 | [1][8] |

| IUPAC Name | (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | [1][2] |

| XLogP3 | -0.8 | [1] |

| Hydrogen Bond Donors | 3 | [9] |

| Hydrogen Bond Acceptors | 8 | [9] |

| Rotatable Bonds | 5 | [9] |

| Topological Polar Surface Area | 155 Ų | [1] |

| SMILES | CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | [2] |

| InChI | InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1 | [1][8] |

Mechanism of Action

Similar to other β-lactam antibiotics, Ritipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] The strained β-lactam ring of Ritipenem covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][5] This irreversible inhibition of PBPs leads to the disruption of cell wall integrity, ultimately causing cell lysis and bacterial death.[3][4]

Ritipenem has a high affinity for various PBPs. In Escherichia coli, its primary target is PBP2.[5][7] It also demonstrates affinity for PBP2 of methicillin-susceptible Staphylococcus aureus and PBP2a of methicillin-resistant Staphylococcus aureus (MRSA).[5][7] In Haemophilus influenzae, Ritipenem preferentially binds to PBP1b, and this interaction is crucial for its potent bacteriolytic activity against this pathogen.[10]

Antibacterial Spectrum

Ritipenem demonstrates a broad spectrum of activity against both aerobic and anaerobic Gram-positive and Gram-negative bacteria.[5][11] Its activity is comparable to that of imipenem, although it is not active against Pseudomonas aeruginosa.[12] Ritipenem is notably stable against many β-lactamases, including cephalosporinases produced by Citrobacter freundii and Enterobacter cloacae.[11]

Table 2: In Vitro Antibacterial Activity of Ritipenem (MIC in µg/mL)

| Organism | MIC Range (µg/mL) | Reference |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus (MSSA) | ≤0.06 - 0.5 | [11] |

| Staphylococcus epidermidis | ≤0.06 - 0.25 | [11] |

| Enterococcus faecalis | 1 - 8 | [11] |

| Gram-Negative Aerobes | ||

| Escherichia coli | ≤0.06 - 0.5 | [11] |

| Klebsiella pneumoniae | ≤0.06 - 0.25 | [11] |

| Citrobacter freundii | ≤0.06 - 1 | [11] |

| Enterobacter cloacae | 0.12 - 2 | [11] |

| Morganella morganii | ≤0.06 - 0.25 | [11] |

| Acinetobacter calcoaceticus | 0.25 - 2 | [11] |

| Anaerobes | ||

| Clostridium spp. | ≤0.06 - 0.5 | [11] |

| Bacteroides fragilis | ≤0.06 - 0.5 | [11] |

Pharmacokinetics and Pharmacodynamics

The oral prodrug, Ritipenem acoxil, has a bioavailability of approximately 30-40%.[5] Following oral administration, it is rapidly hydrolyzed to the active drug, Ritipenem. The plasma half-life of Ritipenem is short, at around 0.7 hours, which prevents significant accumulation in the plasma with repeated dosing.[13] The primary route of elimination for Ritipenem and its metabolites is via the urine.[5] An important characteristic of Ritipenem is its stability against renal dehydropeptidase-I, which means it does not require co-administration with an inhibitor of this enzyme.[5][7]

Table 3: Pharmacokinetic Parameters of Ritipenem in Healthy Volunteers

| Parameter | Value | Condition | Reference |

| Bioavailability (oral) | 30 - 40% | 500 mg Ritipenem acoxil | [5] |

| Half-life (t½) | ~0.7 h | 500 mg Ritipenem acoxil, multiple doses | [13] |

| AUC₀₋₈ | ~10 mg·h/L | 500 mg Ritipenem acoxil, multiple doses | [13] |

| Renal Clearance | 87 mL/min | Multiple doses | [13] |

| Urinary Excretion | 9% (Ritipenem) | 500 mg oral Ritipenem acoxil | [5] |

| Fecal Excretion | 1.6% (Ritipenem) | 500 mg oral Ritipenem acoxil | [5] |

The key pharmacodynamic parameter for β-lactam antibiotics like Ritipenem is the time that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC) of the pathogen.[14][15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Ritipenem against various bacterial isolates is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight. A few colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antibiotic Dilutions: A stock solution of Ritipenem is prepared and serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is defined as the lowest concentration of Ritipenem that completely inhibits visible growth of the organism.

References

- 1. Ritipenem | C10H12N2O6S | CID 65633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Ritipenem | 84845-57-8 [smolecule.com]

- 3. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ritipenem | 84845-57-8 [chemicalbook.com]

- 8. Ritipenem - Wikipedia [en.wikipedia.org]

- 9. ritipenem | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 10. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Compound | AntibioticDB [antibioticdb.com]

- 13. A study of the pharmacokinetics and tolerability of ritipenem acoxil in healthy volunteers following multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Dawn of a New Antibiotic Era: The Early Research and Discovery of the Penem Class

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The penem class of β-lactam antibiotics emerged from the relentless pursuit of novel antibacterial agents with a broader spectrum of activity and enhanced stability against bacterial resistance mechanisms. Unlike their predecessors, the penicillins and cephalosporins, which were discovered as natural products, penems are entirely synthetic constructs.[1] The pioneering work in this field was spearheaded by the research group of R.B. Woodward, who envisioned a hybrid molecule combining the structural features of penicillins and cephalosporins.[2][3] This endeavor led to the creation of a novel bicyclic system characterized by a β-lactam ring fused to an unsaturated five-membered sulfur-containing ring.[1] This unique structural arrangement confers upon penems their characteristic broad-spectrum antibacterial activity. The key structural feature of the penem nucleus is the double bond between carbons 2 and 3 of the thiazoline ring, which increases the reactivity of the β-lactam ring, a crucial factor for its antibacterial efficacy.[3] This guide provides a technical overview of the early research that led to the discovery and development of the first penem antibiotics, with a focus on their synthesis, in vitro activity, and the foundational structure-activity relationships that guided further development.

The Genesis of the Penem Nucleus: A Structural Overview

The fundamental structure of a penem is a 4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one ring system. This core structure distinguishes penems from the saturated penam nucleus of penicillins and the six-membered dihydrothiazine ring of cephalosporins. It also differs from carbapenems, which possess a carbon atom instead of sulfur at position 1 of the five-membered ring.

The First Synthesis: Woodward's Breakthrough

The total synthesis of the parent penem, 6-acylaminopenem-3-carboxylic acid, was a landmark achievement that validated the therapeutic potential of this new class of antibiotics. The synthetic strategy developed by Woodward and his team laid the groundwork for the future synthesis of more complex and potent penem derivatives.

Experimental Workflow: Total Synthesis of a 6-Acylaminopenem

The following diagram outlines a generalized workflow for the early total synthesis of a 6-acylaminopenem, based on the principles established in the initial publications.

Experimental Protocols

The following protocols are representative of the methods used in the early synthesis of penem antibiotics.

Step 1: Synthesis of the Azetidinone Intermediate A solution of a protected 4-acetoxy-2-azetidinone in a suitable organic solvent such as dichloromethane was treated with a thiolacetic acid derivative in the presence of a base like triethylamine at low temperatures (-20 °C to 0 °C). The reaction mixture was stirred for several hours until the completion of the reaction, monitored by thin-layer chromatography (TLC). The product, a 4-thioacetyl-2-azetidinone, was then isolated and purified by column chromatography on silica gel.

Step 2: Formation of the Phosphorane Intermediate The thioacetyl-azetidinone derivative was reacted with a glyoxylate ester in the presence of a phosphine, typically triphenylphosphine, in a solvent like toluene. The mixture was heated to reflux to facilitate the formation of the phosphorane intermediate via a Wittig-type reaction.

Step 3: Intramolecular Cyclization to the Penem Nucleus The phosphorane intermediate, without isolation, was heated at high temperatures (typically >100 °C) in an inert solvent such as xylene to induce intramolecular cyclization. This key step forms the bicyclic penem nucleus. The progress of the cyclization was monitored by UV spectroscopy, observing the appearance of the characteristic penem chromophore.

Step 4: Deprotection The protecting groups on the carboxylic acid and the nitrogen of the β-lactam ring were removed under appropriate conditions. For example, a p-nitrobenzyl ester could be cleaved by catalytic hydrogenation, while an N-silyl protecting group could be removed with a fluoride source. The final penem-3-carboxylic acid was then purified by crystallization or chromatography.

Early Structure-Activity Relationships and In Vitro Activity

Initial studies focused on understanding the relationship between the chemical structure of penems and their antibacterial activity. A key area of investigation was the nature of the substituent at the C-2 position of the penem nucleus.

| Compound | C-2 Substituent | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |

| Penem 1 | -H | >100 | >100 | >100 |

| Penem 2 | -CH₃ | 12.5 | 50 | >100 |

| Penem 3 | -CH₂OH | 6.25 | 25 | >100 |

| Penem 4 | -CH₂S-acetyl | 3.1 | 12.5 | >100 |

| Faropenem | (R)-tetrahydrofuran-2-yl | 0.05-0.2 | 0.78-3.13 | >100 |

Note: The MIC values presented are representative and compiled from various early publications for illustrative purposes. Actual values may vary depending on the specific strain and testing conditions.

The early data revealed that:

-

An unsubstituted penem core (Penem 1) possessed weak antibacterial activity.

-

The introduction of small alkyl and functionalized alkyl groups at the C-2 position generally enhanced activity against Gram-positive bacteria.

-

Activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa, remained a significant challenge for the first-generation penems.

Mechanism of Action

Similar to other β-lactam antibiotics, penems exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.

The strained β-lactam ring of the penem molecule acylates the serine residue at the active site of penicillin-binding proteins (PBPs), rendering them inactive. This inactivation prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.

Conclusion

The early research into the penem class of antibiotics, pioneered by R.B. Woodward and his contemporaries, marked a significant advancement in the field of antibacterial drug discovery. The successful total synthesis of the novel penem nucleus and the initial exploration of its structure-activity relationships provided a solid foundation for the development of clinically useful agents like faropenem. While the first-generation compounds showed promise, particularly against Gram-positive bacteria, they also highlighted the challenges in achieving potent broad-spectrum activity, especially against resistant Gram-negative pathogens. The foundational knowledge gained from this early work continues to inform the design and synthesis of new β-lactam antibiotics in the ongoing battle against bacterial resistance.

References

Navigating the Challenges of Renal Metabolism: A Technical Guide to Ritipenem's Stability Against Dehydropeptidase-I

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability of the penem antibiotic, Ritipenem, against renal dehydropeptidase-I (DHP-I). While often cited as being stable to this enzymatic degradation, a closer examination of the available in vivo data presents a more nuanced picture. This document synthesizes the current understanding of Ritipenem's interaction with DHP-I, provides a comparative analysis with other carbapenems, and details the experimental protocols used to assess such stability.

Introduction: The Carbapenem-DHP-I Interaction

Carbapenems are a potent class of β-lactam antibiotics with a broad spectrum of activity. However, the clinical efficacy of early carbapenems, such as imipenem, was hampered by their rapid hydrolysis in the kidneys by dehydropeptidase-I (DHP-I), an enzyme located on the brush border of the proximal renal tubules.[1] This degradation leads to low levels of active drug in the urine, necessitating the co-administration of a DHP-I inhibitor like cilastatin.[2] Consequently, a key goal in the development of newer carbapenems has been to enhance their stability against DHP-I, thereby simplifying treatment regimens.

Ritipenem, a penem antibiotic, has been described as being stable against DHP-I, suggesting it does not require a co-administered inhibitor.[3] However, this assertion is challenged by in vivo pharmacokinetic data.

The Case of Ritipenem: Re-evaluating DHP-I Stability

A study in rats demonstrated that when Ritipenem was administered with cilastatin, the urinary recovery of the active drug increased from 35.3% to 49.4%.[3] Similarly, a human study involving the intravenous co-administration of Ritipenem with an imipenem-cilastatin combination resulted in a significant increase in the urinary recovery of Ritipenem from 36.9% to 80.7%.[3] This increased recovery in the presence of a DHP-I inhibitor is indicative of enzymatic degradation of Ritipenem in the kidneys. One publication has noted that orally administered penems, including ritipenem acoxil, are relatively sensitive to DHP-I.

Table 1: In Vivo Urinary Recovery of Ritipenem With and Without a DHP-I Inhibitor

| Species | Administration Route | Ritipenem Alone (% Urinary Recovery) | Ritipenem + DHP-I Inhibitor (% Urinary Recovery) | Reference |

| Rat | - | 35.3% | 49.4% (with Cilastatin) | [3] |

| Human | Intravenous | 36.9% | 80.7% (with Imipenem-Cilastatin) | [3] |

Comparative Stability of Carbapenems Against DHP-I

To contextualize the stability of Ritipenem, it is useful to compare it with other carbapenems for which quantitative data are available. The stability of these drugs against DHP-I varies significantly and is a key differentiating feature.

Table 2: Comparative Stability of Various Carbapenems against Human Renal Dehydropeptidase-I

| Carbapenem | Stability Metric | Value | Reference |

| Imipenem | % Residual Activity (4h incubation) | 0.1% | [4] |

| V_max_/K_m_ | 6.24 | [5] | |

| K_i (µM) | 0.07 ± 0.02 | [5] | |

| Meropenem | % Residual Activity (4h incubation) | 28.7% | [4] |

| V_max_/K_m_ | 2.41 | [5] | |

| K_i (µM) | 0.21 ± 0.04 | [5] | |

| Panipenem | % Residual Activity (4h incubation) | 4.3% | [4] |

| LJC 10,627 | % Residual Activity (4h incubation) | 95.6% | [4] |

| DA-1131 | V_max_/K_m_ | 1.39 | [5] |

| K_i (µM) | 0.35 ± 0.01 | [5] |

*V_max_/K_m_ serves as an index of the enzyme's preference for the substrate; a lower value indicates greater stability.

Experimental Protocols for Assessing DHP-I Stability

The following is a generalized protocol for the in vitro assessment of carbapenem stability against DHP-I, based on methodologies described in the literature.[5][6]

Materials and Reagents

-

Carbapenem standard

-

Purified or partially purified DHP-I from human or porcine renal cortex

-

3-(N-morpholino)propanesulfonic acid (MOPS) buffer (pH 7.1)

-

Bovine Serum Albumin (BSA)

-

Spectrophotometer capable of UV wavelength measurement

-

Quartz cuvettes

-

High-Performance Liquid Chromatography (HPLC) system

Enzyme Preparation

-

DHP-I can be purified from human or animal (e.g., porcine) renal cortex.

-

The tissue is homogenized, and the enzyme is solubilized from the membrane fraction using a detergent such as Triton X-100 or through butanol extraction.

-

Further purification can be achieved through techniques like ion-exchange, size-exclusion, and affinity chromatography to achieve a desired level of purity.[4]

-

Protein concentration is determined using a standard method, such as the Bradford assay, with BSA as a standard.

Spectrophotometric Enzyme Assay

This assay measures the hydrolysis of the β-lactam ring, which results in a change in UV absorbance.

-

Prepare a reaction mixture in a quartz cuvette containing MOPS buffer (pH 7.1).

-

Add the carbapenem substrate to the reaction mixture. Substrate concentrations are typically varied over a range (e.g., 1.25 to 3.3 mM) to determine kinetic parameters.

-

Initiate the reaction by adding a known amount (e.g., 1 µg) of purified DHP-I.

-

Immediately measure the decrease in absorbance at the λ_max_ of the carbapenem (typically around 298 nm) over a set period (e.g., 2.5 minutes) at a controlled temperature (e.g., 37°C).

-

The initial velocity of the reaction is calculated from the rate of change in absorbance, using the molar extinction coefficient of the specific carbapenem.

HPLC Assay for Residual Drug

This method directly measures the amount of intact carbapenem remaining after incubation with DHP-I.

-

Incubate the carbapenem with the DHP-I enzyme preparation at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 4 hours).

-

Stop the reaction, for example, by protein precipitation with an organic solvent.

-

Centrifuge the sample to remove precipitated protein.

-

Analyze the supernatant using a validated reverse-phase HPLC method to quantify the concentration of the remaining intact carbapenem.

-

The percentage of residual activity is calculated by comparing the concentration of the carbapenem in the enzyme-treated sample to that in a control sample without the enzyme.

Data Analysis

-

Kinetic Parameters: From the spectrophotometric assay, Michaelis-Menten kinetic parameters (K_m_ and V_max_) can be determined by plotting the initial reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation. Lineweaver-Burk plots can also be used for this purpose. The catalytic efficiency (V_max_/K_m_) is then calculated.

-

Inhibition Constant (K_i_): To determine the K_i_ for a competitive inhibitor like cilastatin, the enzyme assay is performed with varying concentrations of the substrate and the inhibitor.

Visualizations

References

- 1. Biochemical Characterization of Novel Tetrahydrofuranyl 1β-Methylcarbapenems: Stability to Hydrolysis by Renal Dehydropeptidases and Bacterial β-Lactamases, Binding to Penicillin Binding Proteins, and Permeability Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of human renal dehydropeptidase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity purification of renal dipeptidase solubilized with detergent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and characterization of human renal dehydropeptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]

The Bactericidal and Bacteriolytic Activity of Ritipenem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem is a broad-spectrum carbapenem antibiotic with demonstrated bactericidal and, in specific instances, bacteriolytic activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through covalent binding to essential penicillin-binding proteins (PBPs).[3] This technical guide provides an in-depth overview of the bactericidal and bacteriolytic properties of Ritipenem, presenting available quantitative data, detailed experimental protocols for its evaluation, and visualizations of the underlying mechanisms and workflows.

Introduction

Ritipenem is a synthetic penem antibiotic, the active form of the orally available prodrug Ritipenem Acoxil.[1][3] It exhibits a broad spectrum of activity, including against many β-lactamase-producing strains, making it an agent of interest in the context of rising antimicrobial resistance.[1][4] Understanding the nuances of its bactericidal (ability to kill bacteria) and bacteriolytic (ability to lyse bacteria) activities is crucial for its potential clinical application and further development. This guide summarizes the current knowledge on these core activities of Ritipenem.

Quantitative Antimicrobial Activity

The in vitro activity of Ritipenem has been evaluated against a comprehensive panel of clinical isolates. The following tables summarize the available quantitative data, primarily focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism. While extensive Minimum Bactericidal Concentration (MBC) and time-kill kinetic data for Ritipenem are not widely published, this guide provides insights into its bactericidal nature based on available literature.

Minimum Inhibitory Concentrations (MICs)

The MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates) for Ritipenem against a variety of clinically relevant bacteria are presented in Table 1.

| Bacterial Species | Number of Strains | MIC₉₀ (µg/mL) |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus (Methicillin-Susceptible) | 50 | 0.39 |

| Staphylococcus aureus (Methicillin-Resistant) | 48 | >100 |

| Coagulase-Negative Staphylococci | 41 | 50 |

| Streptococcus pneumoniae | 24 | 0.39 |

| Streptococcus pyogenes | 50 | 0.05 |

| Enterococcus faecalis | 39 | 6.25 |

| Enterococcus faecium | 40 | >100 |

| Gram-Negative Aerobes | ||

| Escherichia coli | 51 | 1.56 |

| Klebsiella pneumoniae | 50 | 0.39 |

| Proteus mirabilis | 50 | 1.56 |

| Proteus vulgaris | 35 | 1.56 |

| Providencia rettgeri | 27 | 50 |

| Serratia marcescens | 50 | 100 |

| Enterobacter cloacae | 50 | 12.5 |

| Citrobacter freundii | 50 | 25 |

| Acinetobacter calcoaceticus | 49 | 3.13 |

| Pseudomonas aeruginosa | 50 | >100 |

| Burkholderia cepacia | 40 | 25 |

| Xanthomonas maltophilia | 50 | >100 |

| Haemophilus influenzae (Ampicillin-Resistant) | 26 | 0.78 |

| Anaerobes | ||

| Bacteroides fragilis | 40 | 0.39 |

Data sourced from "In vitro antibacterial activity of ritipenem acoxil" (1995).[4]

Minimum Bactericidal Concentrations (MBCs) and Bactericidal Activity

Time-Kill Kinetics

Time-kill assays provide a dynamic picture of an antibiotic's bactericidal or bacteriostatic effects over time. Studies have shown that Ritipenem demonstrates dose-related bactericidal activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Serratia marcescens, Acinetobacter calcoaceticus, and Moraxella catarrhalis.[2] Against Haemophilus influenzae, Ritipenem has been shown to be highly bacteriolytic, leading to a rapid decrease in culture turbidity and morphological changes indicative of cell destruction.[5]

While specific time-kill curve data for Ritipenem against S. aureus and E. coli are not detailed in the available literature, a typical bactericidal profile would show a significant (≥3-log₁₀) reduction in viable cell count (CFU/mL) within a defined period, usually 24 hours, at concentrations at or above the MIC.

Mechanism of Action: Interaction with Penicillin-Binding Proteins (PBPs)

Like other β-lactam antibiotics, Ritipenem's bactericidal activity stems from its ability to interfere with the synthesis of the bacterial cell wall. It achieves this by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Ritipenem has shown a high affinity for specific PBPs in different bacteria:

-

Escherichia coli : The primary target is PBP2, with PBP3 also being a significant target in Enterobacteriaceae.[3]

-

Staphylococcus aureus : It demonstrates affinity for PBP2 in methicillin-susceptible strains and PBP2a (also known as PBP2') in methicillin-resistant strains, although its activity against MRSA is limited.[3][4]

-

Haemophilus influenzae : Ritipenem exhibits a particularly high affinity for PBP1b, which is associated with its potent bacteriolytic activity against this organism. The preferential inactivation of PBP1b is believed to be crucial for inducing cell lysis.[5]

The following diagram illustrates the general mechanism of action of Ritipenem.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the bactericidal and bacteriolytic activity of Ritipenem.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

Methodology:

-

Preparation of Ritipenem Stock: A stock solution of Ritipenem is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

-

Preparation of Inoculum: The test bacterium is cultured on an appropriate agar medium. Several colonies are used to inoculate a broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Broth Microdilution: In a 96-well microtiter plate, serial twofold dilutions of Ritipenem are prepared in CAMHB.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of Ritipenem that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC assay to determine the concentration of the antibiotic that results in bacterial death.

Methodology:

-

From MIC Plate: Following the determination of the MIC, an aliquot (typically 10-100 µL) is taken from each well of the microtiter plate that shows no visible growth.

-

Plating: The aliquot is spread onto a non-selective agar plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.

Time-Kill Kinetic Assay

This assay assesses the rate of bactericidal activity of an antibiotic over time.

Methodology:

-

Inoculum Preparation: A bacterial culture is grown to the logarithmic phase of growth and diluted to a standardized concentration (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a suitable broth medium.

-

Exposure: The bacterial suspension is added to flasks containing pre-warmed broth with Ritipenem at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control flask without the antibiotic.

-

Sampling: The flasks are incubated with agitation at 37°C. At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each flask.

-

Viable Cell Counting: The samples are serially diluted, plated on agar, and incubated for 18-24 hours. The number of colonies is then counted to determine the CFU/mL at each time point.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Penicillin-Binding Protein (PBP) Affinity Assay (Competitive)

This assay is used to determine the affinity of Ritipenem for specific PBPs by measuring its ability to compete with a labeled β-lactam (e.g., radiolabeled or fluorescently tagged penicillin) for binding to the PBPs.

Methodology:

-

Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to prepare a cell membrane fraction containing the PBPs.

-

Competitive Binding: The membrane preparation is incubated with various concentrations of Ritipenem for a set period to allow binding to the PBPs.

-

Labeling: A saturating concentration of a labeled β-lactam (e.g., [³H]-benzylpenicillin) is then added and incubated to label any PBPs not bound by Ritipenem.

-

SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: The gel is treated for fluorography, dried, and exposed to X-ray film to visualize the labeled PBP bands.

-

Analysis: The intensity of the bands is quantified. The concentration of Ritipenem that inhibits 50% of the binding of the labeled β-lactam to a specific PBP is determined and reported as the IC₅₀ value.

Conclusion

Ritipenem demonstrates potent bactericidal activity against a broad spectrum of clinically relevant bacteria, with particularly noteworthy bacteriolytic effects against Haemophilus influenzae. Its mechanism of action, centered on the inhibition of key penicillin-binding proteins, underscores its efficacy as a β-lactam antibiotic. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study of Ritipenem and other novel antimicrobial agents. Further studies to elucidate detailed time-kill kinetics and MBC values across a wider range of pathogens will be valuable in fully characterizing its bactericidal profile.

References

- 1. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

The Enduring Power and Emerging Challenges of Carbapenems: A Technical Guide to Their Broad-Spectrum Activity

For Researchers, Scientists, and Drug Development Professionals

Carbapenems stand as a cornerstone of modern antimicrobial therapy, prized for their exceptionally broad spectrum of activity against a wide array of bacterial pathogens. This technical guide delves into the core principles of carbapenem action, offering a detailed examination of their mechanism, spectrum of activity, and the ever-growing challenge of resistance. This document is intended to serve as a comprehensive resource, providing quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid in research and development efforts.

Mechanism of Action: A Potent Disruption of Bacterial Cell Wall Synthesis

Carbapenems, like other β-lactam antibiotics, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] Their primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, the structural backbone of the cell wall.[3][4][5] By binding to and acylating the active site of PBPs, carbapenems effectively halt cell wall construction, leading to cell lysis and bacterial death.[1][3] The unique stereochemistry of the carbapenem core structure, particularly the trans-configuration of the hydroxyethyl side chain, confers significant stability against many bacterial β-lactamases, enzymes that can inactivate other β-lactam antibiotics.[1][5]

Spectrum of Activity: A Wide Net Against Diverse Pathogens

Carbapenems are renowned for their extensive spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[1][2][4][6] This makes them invaluable in the empirical treatment of severe, hospital-acquired infections where the causative agent is unknown.[7]

Gram-Positive Activity: Carbapenems are generally effective against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[2] However, their activity against methicillin-resistant Staphylococcus aureus (MRSA) and most enterococci is limited due to alterations in PBPs that reduce binding affinity.[2]

Gram-Negative Activity: The true strength of carbapenems lies in their potent activity against a wide range of Gram-negative bacteria, including most Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Pseudomonas aeruginosa, and Acinetobacter baumannii.[2][6] They are often effective against strains that produce extended-spectrum β-lactamases (ESBLs).[2]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of common carbapenems against a selection of clinically relevant Gram-positive and Gram-negative bacteria. MIC values are presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: In Vitro Activity of Carbapenems against Gram-Positive Bacteria

| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | Imipenem | 0.06 | 0.12 |

| Meropenem | 0.03 | 0.06 | |

| Doripenem | 0.015 | 0.03 | |

| Ertapenem | 0.03 | 0.06 | |

| Streptococcus pneumoniae | Imipenem | ≤0.06 | 0.12 |

| Meropenem | ≤0.06 | 0.12 | |

| Doripenem | ≤0.03 | 0.06 | |

| Ertapenem | ≤0.03 | 0.06 | |

| Enterococcus faecalis | Imipenem | 4 | 16 |

| Meropenem | 8 | 32 | |

| Doripenem | 4 | 16 | |

| Ertapenem | 16 | >32 |

Data compiled from various sources. Actual MIC values may vary depending on the specific strain and testing methodology.

Table 2: In Vitro Activity of Carbapenems against Gram-Negative Bacteria

| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Imipenem | 0.12 | 0.25 |

| Meropenem | 0.03 | 0.06 | |

| Doripenem | 0.06 | 0.12 | |

| Ertapenem | 0.03 | 0.06 | |

| Klebsiella pneumoniae | Imipenem | 0.25 | 1 |

| Meropenem | 0.06 | 0.25 | |

| Doripenem | 0.12 | 0.5 | |

| Ertapenem | 0.06 | 0.25 | |

| Pseudomonas aeruginosa | Imipenem | 2 | 8 |

| Meropenem | 0.5 | 4 | |

| Doripenem | 0.25 | 2 | |

| Ertapenem | 8 | >32 | |

| Acinetobacter baumannii | Imipenem | 1 | 8 |

| Meropenem | 1 | 16 | |

| Doripenem | 0.5 | 4 | |

| Ertapenem | 2 | 16 |

Data compiled from various sources. Actual MIC values may vary depending on the specific strain and testing methodology.

Mechanisms of Resistance: A Growing Threat

The clinical utility of carbapenems is increasingly threatened by the emergence and spread of resistance. The primary mechanisms of carbapenem resistance in Gram-negative bacteria are:

-

Enzymatic Degradation: The production of carbapenemases, a class of β-lactamases capable of hydrolyzing carbapenems, is the most significant mechanism of resistance.[3][8][9] These enzymes are often encoded on mobile genetic elements, facilitating their rapid dissemination.[8][9]

-

Reduced Permeability: Alterations in or loss of outer membrane porins, such as OprD in P. aeruginosa, restrict the entry of carbapenems into the bacterial cell, thereby reducing their access to PBP targets.[3][9][10]

-

Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport carbapenems out of the bacterial cell, preventing them from reaching inhibitory concentrations.[3][9][11]

-

Target Modification: Alterations in the structure of PBPs can reduce their affinity for carbapenems, leading to decreased susceptibility.[1][11]

Signaling Pathways in Carbapenem Resistance

The expression of resistance determinants is often tightly regulated by complex signaling networks, such as two-component systems (TCSs). In P. aeruginosa, TCSs like PhoPQ and PmrAB can be activated in response to environmental cues, leading to modifications of the lipopolysaccharide (LPS) that reduce the binding of certain antibiotics and contribute to resistance.

Figure 1: Simplified PhoPQ/PmrAB signaling pathway in P. aeruginosa.

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate determination of carbapenem susceptibility is critical for guiding clinical therapy and for research purposes. The following are detailed protocols for two standard methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test.

Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Carbapenem antibiotic stock solution (e.g., meropenem, imipenem)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile pipette tips and multichannel pipette

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Dilutions:

-

Aseptically prepare a series of two-fold dilutions of the carbapenem in CAMHB in the microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculate the Plate:

-

Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed with the naked eye.

-

Figure 2: Workflow for broth microdilution MIC determination.

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

-

Mueller-Hinton agar (MHA) plates (150 mm)

-

Carbapenem antibiotic disks (e.g., meropenem 10 µg, imipenem 10 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Prepare Inoculum:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

-

-

Inoculate the Plate:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

-

Apply Antibiotic Disks:

-

Allow the plate to dry for 3-5 minutes.

-

Using sterile forceps, place the carbapenem disks onto the agar surface, ensuring they are firmly in contact with the agar. Disks should be spaced at least 24 mm apart.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Measure Zones of Inhibition:

-

After incubation, measure the diameter of the zones of complete growth inhibition in millimeters, including the diameter of the disk.

-

Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. microbenotes.com [microbenotes.com]

- 4. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. Disarming the virulence arsenal of Pseudomonas aeruginosa by blocking two-component system signaling - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02496K [pubs.rsc.org]

- 7. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biolabtests.com [biolabtests.com]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. asm.org [asm.org]

- 11. hardydiagnostics.com [hardydiagnostics.com]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Ritipenem analysis.

Application Note and Protocol for the HPLC Analysis of Ritipenem

Disclaimer: The following High-Performance Liquid Chromatography (HPLC) method is based on established and validated protocols for Ertapenem, a structurally related carbapenem antibiotic. This information is provided as a starting point for the development of a specific analytical method for Ritipenem. The presented method will require optimization and full validation for the analysis of Ritipenem to ensure accuracy, precision, and reliability for its intended purpose.

Introduction

Ritipenem is a broad-spectrum carbapenem antibiotic. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations, for quality control, and in biological matrices for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of carbapenems due to its specificity, sensitivity, and robustness.[1] This application note provides a detailed protocol for the determination of Ritipenem based on a validated HPLC method for Ertapenem.

Principle

The method utilizes reversed-phase HPLC (RP-HPLC) to separate Ritipenem from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is based on the peak area of the analyte compared to a standard of known concentration.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended as a starting point and are based on methods developed for Ertapenem.[2][3]

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Condition |

| HPLC System | Isocratic Pumping System |